molecular formula C6H6ClFN2S B13103176 4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine

4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B13103176
M. Wt: 192.64 g/mol
InChI Key: RBOVQISYSHFNTA-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 4,6-dimethyl-2-(methylthio)pyrimidine followed by fluorination. The reaction conditions often include the use of reagents such as phosphorus oxychloride and hydrogen fluoride under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of DNA synthesis or disruption of cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 4-Chloro-6-ethyl-5-fluoropyrimidine
  • 4-Chloro-2-methylthiopyrimidine

Uniqueness

Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C6H6ClFN2S

Molecular Weight

192.64 g/mol

IUPAC Name

4-chloro-5-fluoro-6-methyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C6H6ClFN2S/c1-3-4(8)5(7)10-6(9-3)11-2/h1-2H3

InChI Key

RBOVQISYSHFNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)SC)Cl)F

Origin of Product

United States

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